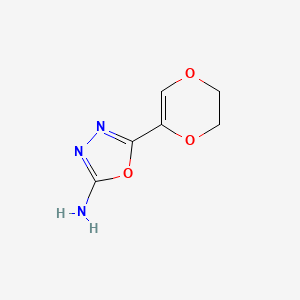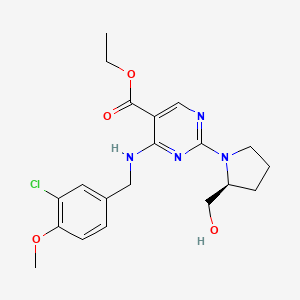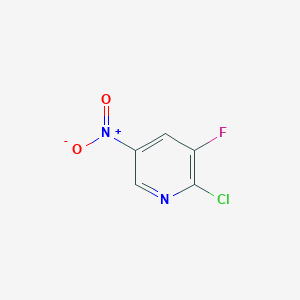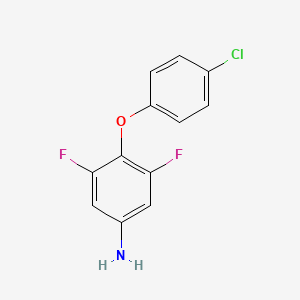![molecular formula C22H40O3Si B1393341 (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one CAS No. 327048-93-1](/img/structure/B1393341.png)
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Übersicht
Beschreibung
The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is particularly used for the protection of alcohols, where it forms a silyl ether upon reaction .
Synthesis Analysis
TBDMS ethers can be synthesized by the reaction of an alcohol with tert-butyldimethylsilyl chloride in the presence of a base .Molecular Structure Analysis
The TBDMS group has the molecular formula (CH3)3CSi(CH3)2. It consists of a silicon atom bonded to a tert-butyl group and two methyl groups .Chemical Reactions Analysis
TBDMS ethers can be selectively cleaved back to the parent alcohols using different reagents, such as tetrabutylammonium fluoride (TBAF) or a 50% aqueous methanolic solution of Oxone .Wissenschaftliche Forschungsanwendungen
Cleavage of tert-Butyldimethylsilyl (TBS) Ethers
This compound can be used in the cleavage of tert-Butyldimethylsilyl (TBS) ethers. Various TBS ethers can be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol . This method is mild, convenient, and does not lead to acylated or chlorinated byproducts .
Removal of TBS and Tetrahydropyranyl (THP) Groups
The compound can be used in the removal of TBS and THP groups from protected alcohols. An effective, catalytic method has been developed to remove TBS and THP groups from protected alcohols. TBS and THP ethers were selectively cleaved using a catalytic amount of NO + BF 4 − (5 mol%) in methanol at room temperature .
Selective Cleavage of Primary TBS Ethers
A 50% aqueous methanolic solution of Oxone selectively cleaves primary TBS ethers at room temperature . This method enables deprotection of TBDMS ethers of primary alcohols in the presence of TBDMS ethers of secondary and tertiary alcohols and phenols .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,3aS,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3/t15?,16?,17?,19-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLLIJOYNVIFA-BYZAFRQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O[Si](C)(C)C(C)(C)C)CCC(=O)[C@]3(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674030 | |
| Record name | (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one | |
CAS RN |
327048-93-1 | |
| Record name | (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)

![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)
![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)
![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)

![{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393273.png)




